molecular formula C7H7NO2 B3337312 3-(2-Furanyl)-2-propenal oxime CAS No. 623-31-4

3-(2-Furanyl)-2-propenal oxime

Cat. No.: B3337312
CAS No.: 623-31-4
M. Wt: 137.14 g/mol
InChI Key: GCQQNIZGZHEFKI-JOEIGAFWSA-N
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Description

3-(2-Furanyl)-2-propenal (CAS 623-30-3), also known as 2-furanacrolein, is a heteroaromatic compound with the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g/mol. It belongs to the class of α,β-unsaturated aldehydes, featuring a furan ring conjugated to a propenal (acrolein) moiety. Its IUPAC name is (2E)-3-(furan-2-yl)prop-2-enal, and its structure includes a planar, conjugated system that contributes to its reactivity in organic synthesis .

Key properties:

  • Boiling Point: ~170°C (predicted)
  • Solubility: Soluble in ethanol, ether; slightly soluble in water
  • Toxicity: Moderately toxic (rat oral LD₅₀ >860 mg/kg) .

Properties

IUPAC Name

(NE)-N-[(E)-3-(furan-2-yl)prop-2-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-8-5-1-3-7-4-2-6-10-7/h1-6,9H/b3-1+,8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQQNIZGZHEFKI-JOEIGAFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-31-4
Record name 2-Propenal, 3-(2-furanyl)-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-FURYL)ACROLEIN OXIME
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furanyl)-2-propenal oxime typically involves the reaction of furfural with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then subjected to further reaction conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furanyl)-2-propenal oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanyl carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Furanyl carboxylic acids.

    Reduction: Furanyl amines.

    Substitution: Various substituted furanyl derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

  • 3-(2-Furanyl)-2-propenal oxime can act as a ligand in coordination compounds, facilitating the formation of metal complexes. These complexes are often studied for their catalytic properties in organic reactions .

2. Organic Synthesis

  • The compound is utilized as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic addition reactions makes it valuable for constructing more complex structures in organic chemistry .

3. Biological Activity

  • Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. Research is ongoing to explore its potential as a therapeutic agent against microbial infections .

4. Polymer Chemistry

  • The compound has been investigated for its role in polymerization reactions, particularly as a monomer or additive in the production of polymers with enhanced properties. Its reactivity can be harnessed to create novel materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Coordination Complexes

Research focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in oxidation reactions, highlighting the compound's utility in catalysis and materials science .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryFormation of metal complexesEnhanced catalytic properties observed
Organic SynthesisIntermediate for complex organic moleculesVersatile reactions leading to diverse products
Biological ActivityAntimicrobial and antifungal propertiesSignificant inhibition against microbial strains
Polymer ChemistryRole in polymerization and material enhancementDevelopment of novel materials with unique traits

Mechanism of Action

The mechanism of action of 3-(2-Furanyl)-2-propenal oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2-Furanyl)-2-propenal, enabling comparative analysis of their chemical behavior, applications, and biological effects.

(E)-2-Propenal, 3-(2-Methoxyphenyl)-

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Source : Isolated from Cinnamomum cassia leaf oil (34.8% relative content) .
  • Applications : Used as a flavoring agent due to its aromatic profile.
  • Key Differences: The methoxy group on the phenyl ring enhances electron-donating effects, increasing stability compared to the furan derivative.

2-Methyl-3-(2-Furyl)propenal

  • Molecular Formula : C₈H₈O₂
  • Molecular Weight : 136.15 g/mol
  • Properties: Boiling Point: 280–281°C Toxicity: Rat oral LD₅₀ = 1400 mg/kg, indicating slightly lower toxicity than the non-methylated analog .
  • Applications : Used in fragrance formulations due to its intensified furan-derived aroma.

3-(2-Furanyl)-2-propenoic Acid

  • Molecular Formula : C₇H₆O₃
  • Molecular Weight : 138.12 g/mol
  • Source : Generated via oxidative pathways from 3-(2-Furanyl)-2-propenal (56.21% yield in pineapple-stover-derived mixtures) .
  • Key Differences :
    • The carboxylic acid group replaces the aldehyde, increasing polarity and reducing volatility.
    • Applications include polymer precursors and bioactive molecule synthesis.

4-Dimethylaminocinnamaldehyde

  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Applications : A chromogenic reagent in analytical chemistry for detecting primary amines .
  • Key Differences: The dimethylamino group on the phenyl ring enables charge-transfer interactions, absent in furan derivatives.

Table 1: Comparative Data for 3-(2-Furanyl)-2-propenal and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Toxicity (Rat LD₅₀) Key Applications
3-(2-Furanyl)-2-propenal C₇H₆O₂ 122.12 ~170 >860 mg/kg Flavoring, Biomarker
3-(2-Methoxyphenyl)-2-propenal C₁₀H₁₀O₂ 162.19 N/A N/A Aroma additive
2-Methyl-3-(2-Furyl)propenal C₈H₈O₂ 136.15 280–281 1400 mg/kg Fragrance synthesis
3-(2-Furanyl)-2-propenoic acid C₇H₆O₃ 138.12 N/A N/A Polymer precursors
4-Dimethylaminocinnamaldehyde C₁₁H₁₃NO 175.23 N/A N/A Analytical reagent

Research Findings and Functional Insights

  • Reactivity: 3-(2-Furanyl)-2-propenal undergoes selective hydrodeoxygenation to form alkenes with 94.8% selectivity, outperforming bulkier analogs like 1,3-diphenylpropenone (72.1% selectivity) . This reactivity is attributed to its conjugated system, which stabilizes transition states during catalysis.
  • Thermal Stability : Decomposes upon heating, emitting acrid smoke and irritants , whereas methylated analogs exhibit higher thermal stability due to reduced electron deficiency .

Notes on 3-(2-Furanyl)-2-propenal Oxime

However, analogous oximes (e.g., 3-(4-pyrimidinyl)-2-propenal oxime) are noted for their roles in pharmaceutical intermediates .

Biological Activity

3-(2-Furanyl)-2-propenal oxime, a compound with the molecular formula C7_7H7_7NO2_2, is a derivative of furfural and has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring that contributes to its reactivity and interaction with biological systems. The compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various biological targets.

PropertyValue
Molecular Weight135.14 g/mol
Melting Point50-52 °C
SolubilitySoluble in ethanol and water

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic effects:

1. Antimicrobial Activity
Studies have shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, furocoumarins have demonstrated activity against various pathogens, suggesting that this compound may possess similar effects against bacteria and fungi .

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific pathways affected include those related to DNA synthesis and repair mechanisms.

3. Enzyme Inhibition
Oximes are known to interact with enzymes, particularly acetylcholinesterase (AChE). Research has indicated that compounds similar to this compound can act as inhibitors of AChE, which is crucial in neuropharmacology . This inhibition can lead to increased levels of acetylcholine in synapses, thereby enhancing cholinergic signaling.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .
  • DNA Interaction : Some studies suggest that furan derivatives can form covalent bonds with DNA, disrupting replication and transcription processes .
  • Enzyme Modulation : By inhibiting enzymes like AChE, the compound may alter neurotransmitter dynamics, which is particularly relevant in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various furan derivatives found that this compound exhibited significant inhibitory effects against Gram-positive bacteria with MIC values comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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